molecular formula C8H10N4O2 B14702110 N'~1~-Phenylethanedihydrazide CAS No. 18658-77-0

N'~1~-Phenylethanedihydrazide

Katalognummer: B14702110
CAS-Nummer: 18658-77-0
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: GITZRWDQCZKNFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~-Phenylethanedihydrazide is an organic compound with the molecular formula C8H10N4O2. It is known for its applications in various fields of chemistry and industry. This compound is characterized by its white to light yellow crystalline appearance and is sometimes found in powder form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-Phenylethanedihydrazide typically involves the reaction of hydrazine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acidic catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of N’~1~-Phenylethanedihydrazide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~-Phenylethanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products have significant applications in different chemical processes and industries .

Wissenschaftliche Forschungsanwendungen

N’~1~-Phenylethanedihydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has applications in the study of enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N’~1~-Phenylethanedihydrazide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved include the inhibition of succinate dehydrogenase, which is crucial in the respiratory chain of cells. This inhibition leads to the disruption of cellular respiration and energy production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N’~1~-Phenylethanedihydrazide include:

Uniqueness

N’~1~-Phenylethanedihydrazide is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

18658-77-0

Molekularformel

C8H10N4O2

Molekulargewicht

194.19 g/mol

IUPAC-Name

2-N'-phenylethanedihydrazide

InChI

InChI=1S/C8H10N4O2/c9-10-7(13)8(14)12-11-6-4-2-1-3-5-6/h1-5,11H,9H2,(H,10,13)(H,12,14)

InChI-Schlüssel

GITZRWDQCZKNFR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NNC(=O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.